N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
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Scientific Research Applications
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds, especially those containing furan and thiophene rings, are crucial in drug design due to their bioactive properties. The synthesis of amides, pyrrolones, benzofurans, and other cyclic compounds from furanyl derivatives demonstrates the versatility of these compounds in creating pharmacologically active molecules. Arylmethylidenefuranones, closely related to the mentioned compound, are reactants in synthesizing a wide range of heterocyclic compounds, showcasing the importance of furan derivatives in medicinal chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Furanyl-Substituted Nucleobases and Nucleosides
The substitution of furan-2-yl and furan-3-yl groups in purine and pyrimidine nucleobases and nucleosides has been found to significantly impact their medicinal chemistry. These modifications lead to compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. This highlights the potential of furanyl derivatives, similar to the compound , in the development of novel therapeutic agents (Ostrowski, 2022).
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives, which are structurally related to the compound of interest, has shown promising antioxidant and anti-inflammatory activities. The synthesis and evaluation of these derivatives have contributed to the development of new therapeutic agents with potential application in treating oxidative stress and inflammation-related conditions (Raut et al., 2020).
Development of Central Nervous System (CNS) Drugs
The modification of azole groups, including benzimidazoles and imidazothiazoles, has been researched for creating more potent CNS drugs. Given the increase in CNS diseases and the limitations of current treatments, there is a significant interest in synthesizing new compounds that can penetrate the CNS more effectively for neurological disorder treatments. This research underlines the potential of benzothiazole and furan derivatives in synthesizing novel CNS-acting drugs (Saganuwan, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit potential biological activity
Mode of Action
It’s known that the compound is synthesized through acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which is then converted to the corresponding thioamide by treatment with excess p2s5 in anhydrous toluene .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
Compounds with similar structures have been reported to exhibit various pharmacokinetic properties
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-11(9-5-6-19-8-9)7-15-13(18)14-16-10-3-1-2-4-12(10)20-14/h1-6,8,11,17H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFUIZQCRRZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.